Product packaging for Benzaldehyde, 4-propoxy-, oxime(Cat. No.:CAS No. 61096-85-3)

Benzaldehyde, 4-propoxy-, oxime

Cat. No.: B14597008
CAS No.: 61096-85-3
M. Wt: 179.22 g/mol
InChI Key: PGAYBBCKROPVLT-UHFFFAOYSA-N
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Description

Contextualization of Oximes as Functional Molecules

Oximes are a class of organic compounds characterized by the functional group C=N-OH. byjus.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). byjus.com This structural feature imparts a unique reactivity to oximes, making them valuable intermediates in organic synthesis. For instance, aldoximes, which are derived from aldehydes, can be readily dehydrated to form nitriles or reduced to primary amines. byjus.com The versatility of the oxime group has established it as a cornerstone in the synthesis of a wide array of compounds, finding utility in the development of pharmaceuticals and new materials. nih.gov

Significance of Benzaldehyde (B42025) Derivatives in Organic Chemistry

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. The aromatic ring coupled with the reactive aldehyde group allows for a multitude of chemical transformations. These compounds serve as precursors for a vast range of more complex molecules. The synthesis of various derivatives through reactions like the Williamson ether synthesis allows for the introduction of different functional groups onto the benzaldehyde scaffold, thereby tuning the molecule's properties for specific applications. ukm.my This modularity makes benzaldehyde derivatives essential in the creation of new chemical entities with potential biological activity.

Overview of Current Research Trajectories for Benzaldehyde, 4-propoxy-, oxime

While direct research on "this compound" is not extensively documented in publicly available literature, a significant body of research points towards a promising trajectory in the field of medicinal chemistry, particularly in the development of anticonvulsant agents. Numerous studies have demonstrated the anticonvulsant properties of various oxime derivatives, including those structurally related to benzaldehyde oxime. nih.govnih.govnih.gov Research into imidazolylchromanone oxime ethers and other complex heterocyclic oximes has shown significant anti-seizure efficacy in preclinical models. nih.govresearchgate.net This suggests that the structural motif of "this compound" warrants investigation for similar biological activities.

The synthesis of this specific oxime would likely proceed in two main steps. First, the preparation of its precursor, 4-Propoxybenzaldehyde (B1265824) , can be achieved via the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with a propyl halide, such as bromopropane, in the presence of a base like potassium carbonate. ukm.my

Once the precursor is obtained, the formation of the oxime is a standard and well-documented transformation. The reaction of an aldehyde with hydroxylamine hydrochloride in a suitable solvent and often in the presence of a mild base readily yields the corresponding aldoxime. wikipedia.org Several methods exist for this conversion, including one-pot reactions that offer high yields. researchgate.netnih.govorientjchem.org

Table 1: Physicochemical Properties of 4-Propoxybenzaldehyde

PropertyValue
CAS Number 5736-85-6
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 129-130 °C at 10 mmHg
Density 1.039 g/mL at 25 °C
Refractive Index n20/D 1.546

Data sourced from various chemical suppliers and databases. innospk.comsigmaaldrich.com

Table 2: General Synthesis Methods for Aldoximes

MethodReagentsConditionsYield
Classical Method Aldehyde, Hydroxylamine Hydrochloride, BaseRoom temperature in methanol (B129727)Varies (e.g., 82% Z-isomer for benzaldehyde oxime) wikipedia.org
One-Pot Synthesis Aromatic Aldehyde, Ethylenediamine, Oxone®80 °C in waterExcellent yields researchgate.netnih.gov
Catalytic Oximation Aldehyde, Hydroxylamine Hydrochloride, Oxalic AcidReflux in CH₃CN90-95% orientjchem.org

The established anticonvulsant activity of numerous oxime-containing compounds provides a strong rationale for the synthesis and biological evaluation of "this compound." Future research would likely involve its synthesis, purification, and characterization, followed by screening for anticonvulsant effects in established preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. The 4-propoxy group may influence the compound's lipophilicity and ability to cross the blood-brain barrier, potentially modulating its pharmacological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B14597008 Benzaldehyde, 4-propoxy-, oxime CAS No. 61096-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61096-85-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(4-propoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10-5-3-9(4-6-10)8-11-12/h3-6,8,12H,2,7H2,1H3

InChI Key

PGAYBBCKROPVLT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

Synthetic Methodologies for Benzaldehyde, 4 Propoxy , Oxime and Its Analogs

Conventional Oxime Formation from Aldehydes

The classical approach to synthesizing oximes involves the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). byjus.comwikipedia.org This reaction is fundamental in organic chemistry for the characterization and purification of carbonyl compounds. nih.govasianpubs.org

The synthesis of Benzaldehyde (B42025), 4-propoxy-, oxime is achieved through the reaction of 4-propoxybenzaldehyde (B1265824) with hydroxylamine. byjus.comkhanacademy.org Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), and a base is added to liberate the free hydroxylamine for the reaction. asianpubs.orgquora.com The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the oxime. quora.com

The general reaction is as follows: C₁₀H₁₂O₂ (4-Propoxybenzaldehyde) + NH₂OH·HCl (Hydroxylamine hydrochloride) → C₁₀H₁₃NO₂ (Benzaldehyde, 4-propoxy-, oxime) + H₂O + HCl

This method is a well-established and widely used procedure for preparing a variety of oximes from corresponding aldehydes and ketones. byjus.com The resulting oximes are often crystalline solids, which facilitates their purification. asianpubs.org

The efficiency of oxime synthesis can be significantly influenced by the choice of solvent, temperature, and the presence of a catalyst.

Solvent Effects: The choice of solvent plays a crucial role in the reaction rate and yield. Polar protic solvents like methanol (B129727) and ethanol (B145695) are commonly used. google.com In a study on aryl oxime synthesis, a mixture of methanol and water was found to be effective. ias.ac.in The use of mineral water in combination with methanol has been shown to dramatically increase the reaction rate, yielding the product in a very short time at room temperature. ias.ac.in Ionic liquids have also been explored as green solvent alternatives. nih.gov

Temperature Effects: Conventionally, oxime synthesis is often carried out by refluxing an alcoholic solution of the reactants. rsc.org However, many modern procedures aim for milder conditions. For instance, highly efficient synthesis has been achieved at room temperature, particularly when using optimized solvent systems. ias.ac.in In microwave-assisted synthesis, temperatures can range from 70-110°C, significantly reducing reaction times. google.com

Catalyst Effects: While the reaction can proceed without a catalyst, various catalysts can enhance the reaction rate and yield.

Base Catalysis: A weak base like sodium carbonate or pyridine (B92270) is often used to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction forward. asianpubs.orgrsc.org

Acid Catalysis: The reaction is typically favored in a weakly acidic medium. byjus.com Oxalic acid has been demonstrated as an effective catalyst for the oximation of aldehydes and ketones, leading to excellent yields. orientjchem.org

Solid Catalysts: Heterogeneous catalysts like silica (B1680970) gel and basic alumina (B75360) have been used, especially in solvent-free microwave-assisted methods. rsc.org Bismuth(III) oxide (Bi₂O₃) has also been shown to be an effective catalyst under solvent-free grinding conditions. nih.gov

Table 1: Optimization of Reaction Conditions for Oxime Synthesis

ParameterConditionEffectReference
SolventMethanol/Mineral Water (1:1 v/v)High yield (99%) in a short time (10 min) at room temperature. ias.ac.in
CatalystOxalic AcidExcellent yields (90-95%) under reflux conditions in acetonitrile. orientjchem.org
CatalystBismuth(III) Oxide (Bi₂O₃)Excellent yields under solvent-free grinding conditions. nih.gov
TemperatureRoom TemperatureEffective with optimized solvent systems like methanol/mineral water. ias.ac.in
Temperature70-110 °CUsed in microwave-assisted synthesis for rapid reactions. google.com

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches often involve the use of alternative energy sources like microwaves or novel solvent systems such as ionic liquids. slideshare.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. slideshare.net This technique has been successfully applied to the synthesis of benzaldehyde oxime derivatives, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and simpler work-up procedures. google.comrsc.org

In a typical microwave-assisted procedure, the aldehyde, hydroxylamine hydrochloride, and a base are mixed in a suitable solvent (like ethanol) and irradiated in a microwave reactor. google.com The reaction time can be as short as 3-15 minutes, with microwave power typically ranging from 200-300W. google.com Solvent-free methods have also been developed, where the reactants are adsorbed onto a solid support like silica gel or basic alumina and then subjected to microwave irradiation. rsc.org This approach further enhances the environmental credentials of the synthesis by eliminating the need for organic solvents. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxime Synthesis

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHoursMinutes slideshare.net
Solvent RequirementOften requires significant volumesLow-solvent or solvent-free conditions are possible rsc.orgslideshare.net
YieldVariable, can be lowGenerally high to excellent google.com
Energy EfficiencyLess efficient, bulk heatingMore efficient, direct heating of reactants slideshare.net

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green alternatives to traditional volatile organic solvents. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for various chemical transformations, including oxime synthesis.

In the context of oxime synthesis, ionic liquids can act as both the solvent and a catalyst. academie-sciences.fr For example, 1-methylimidazolium (B8483265) nitrate, [Hmim][NO₃], has been used as a reaction medium and promoter for the one-pot synthesis of oximes from alcohols under microwave irradiation. academie-sciences.fr The use of ILs can lead to high yields and allows for the easy recovery and reuse of the solvent/catalyst system, which is a key principle of green chemistry. academie-sciences.fr Brønsted-acidic ionic liquids have also been shown to be effective catalysts in the dehydration of benzaldehyde oxime to benzonitrile, indicating their potential role in related reactions. nih.gov

Synthesis of Key Precursors: 4-Propoxybenzaldehyde

The primary precursor for the synthesis of this compound is 4-propoxybenzaldehyde. nist.gov This aromatic aldehyde is typically synthesized via the Williamson ether synthesis. wikipedia.org

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. wikipedia.orgyoutube.com In the synthesis of 4-propoxybenzaldehyde, the starting material is 4-hydroxybenzaldehyde (B117250). The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), to form a phenoxide ion. smolecule.commiracosta.edu This phenoxide ion then acts as a nucleophile and reacts with a propyl halide (e.g., propyl bromide or propyl chloride) in an Sₙ2 reaction to form the ether linkage. wikipedia.orgsmolecule.com

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), which can facilitate the nucleophilic substitution. smolecule.comjk-sci.com The reaction temperature is usually maintained between 80-100°C to achieve a reasonable reaction rate. smolecule.com Phase transfer catalysts can also be employed to improve the efficiency of the Williamson ether synthesis. jk-sci.com

Derivatization Strategies for this compound

The chemical structure of this compound, characterized by a reactive oxime functional group and an activated aromatic ring, provides multiple avenues for derivatization. These modifications can be broadly categorized into reactions involving the oxime moiety and substitutions on the benzene (B151609) ring. Such derivatizations are pivotal for modulating the molecule's physicochemical properties and for synthesizing novel compounds.

The hydroxyl group of the oxime functionality in this compound is amenable to substitution, leading to the formation of O-substituted oxime ethers and esters. These reactions proceed by replacing the hydrogen atom of the oxime's hydroxyl group with an alkyl, acyl, or other functional groups.

The general approach for O-alkylation involves deprotonating the oxime with a suitable base to form a more nucleophilic oximate anion. This anion then reacts with an alkylating agent, typically an alkyl halide, via a nucleophilic substitution reaction. Common bases used for this purpose include metal hydroxides, carbonates, and hydrides, such as potassium carbonate or sodium hydride. google.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). google.com For example, the reaction of an oxime with an alkyl halide in the presence of a base yields the corresponding O-alkyl oxime ether. beilstein-journals.org

Similarly, O-acylation can be achieved by reacting the oxime with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the acidic byproduct (e.g., HCl).

These O-substitution strategies are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse properties.

Table 1: O-Substitution Reactions of this compound

Reaction Type Reagents Product Type General Conditions
O-Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) O-Alkyl Oxime Ether Polar aprotic solvent (e.g., DMF)
O-Acylation Acyl Halide (RCO-Cl), Base (e.g., Pyridine) O-Acyl Oxime Ester Anhydrous conditions

| O-Acylation | Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | O-Acyl Oxime Ester | Anhydrous conditions |

The benzene ring of this compound can undergo various substitution reactions, primarily guided by the electronic effects of its substituents: the 4-propoxy group and the oxime group.

Electrophilic Aromatic Substitution

The 4-propoxy group is a powerful activating group and an ortho, para-director due to its electron-donating resonance effect. msu.edu The oxime group (-CH=NOH) is generally considered a deactivating and meta-directing group. In this molecule, the strong activating nature of the propoxy group dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5), as the para position (C1) is already substituted.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be accomplished through electrophilic aromatic substitution. For instance, bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction will yield a mixture of 3-bromo and 3,5-dibromo derivatives.

Nitration and Sulfonation: Other electrophilic substitutions, such as nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid), are also directed to the 3- and 5-positions, driven by the activating propoxy substituent.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is significantly less common than electrophilic substitution and requires specific conditions. libretexts.org The reaction mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this intermediate to be stabilized, the ring must contain potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgmasterorganicchemistry.com

This compound is not a suitable substrate for direct nucleophilic aromatic substitution. Its ring is electron-rich due to the donating propoxy group, and it lacks an appropriate leaving group. libretexts.org A nucleophilic attack is therefore energetically unfavorable. For an SNAr reaction to occur on a related structure, the ring would first need to be modified to include both a leaving group (e.g., a halogen) and a strong electron-withdrawing group. For example, if 3-bromo-4-propoxybenzaldehyde (B1335535) oxime were to be nitrated at the 5-position, the resulting compound could potentially undergo nucleophilic substitution where a nucleophile displaces the bromide.

Table 2: Aromatic Ring Modification Reactions

Reaction Type Reagents Position of Substitution Controlling Factor
Electrophilic Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃ 3- and 5- positions Activating ortho, para-directing propoxy group
Electrophilic Nitration HNO₃/H₂SO₄ 3- and 5- positions Activating ortho, para-directing propoxy group

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, NH₃) | Not feasible on parent compound | Requires leaving group and strong electron-withdrawing groups (ortho/para) libretexts.org |

Table of Compounds

Compound Name
This compound
Potassium carbonate
Sodium hydride
Dimethylformamide (DMF)
Pyridine
Bromine
Iron(III) bromide
Nitric acid
Sulfuric acid

Reaction Mechanisms and Chemical Transformations of Benzaldehyde, 4 Propoxy , Oxime

Beckmann Rearrangement and Product Diversity

The Beckmann rearrangement is a well-known acid-catalyzed transformation of oximes into amides or nitriles, depending on the starting material. masterorganicchemistry.combyjus.com For aldoximes, such as Benzaldehyde (B42025), 4-propoxy-, oxime, this rearrangement typically yields nitriles. masterorganicchemistry.com

Mechanistic Pathways to Amides and Nitriles

The generally accepted mechanism for the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group by an acid, which creates a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.orgwikipedia.org In the case of aldoximes, a hydride shift occurs, leading to the formation of a nitrilium ion. Subsequent deprotonation results in the formation of a nitrile. masterorganicchemistry.com

The reaction is stereospecific, with the migrating group being the one situated opposite to the hydroxyl group of the oxime. numberanalytics.com While the rearrangement of ketoximes to amides is common, aldoximes primarily yield nitriles through this process. masterorganicchemistry.combyjus.com

Catalytic Systems for Rearrangement Induction

A variety of catalytic systems can be employed to induce the Beckmann rearrangement. Traditionally, strong Brønsted acids like sulfuric acid, polyphosphoric acid, and hydrochloric acid in acetic anhydride (B1165640) (Beckmann's mixture) have been used. wikipedia.orgjocpr.com However, due to the harshness of these reagents, milder and more environmentally benign catalysts have been developed.

These include:

Lewis Acids: Zinc chloride, when used with reagents like bromodimethylsulfonium bromide, can efficiently catalyze the rearrangement under mild conditions. organic-chemistry.org

Organocatalysts: Boronic acid systems in the presence of perfluoropinacol (B1203177) have been shown to be effective organocatalysts for this transformation. organic-chemistry.org

Solid Acid Catalysts: Zeolites, such as H-ZSM-5, and other solid acids like montmorillonite (B579905) KSF have been utilized, particularly in vapor-phase rearrangements, offering advantages in terms of catalyst recovery and reuse. jocpr.com

Other Reagents: A range of other reagents can promote the rearrangement, including tosyl chloride, thionyl chloride, phosphorus pentachloride, and cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org Recent developments have also explored visible-light-driven generation of the Vilsmeier-Haack reagent as a promoter for the thermal Beckmann rearrangement. researchgate.net

Table 1: Catalytic Systems for Beckmann Rearrangement
Catalyst TypeExamplesConditions
Brønsted Acids Sulfuric acid, Polyphosphoric acid, Beckmann's mixtureStrong acidic and dehydrating media. wikipedia.orgjocpr.com
Lewis Acids Zinc chloride with bromodimethylsulfonium bromideMild conditions. organic-chemistry.org
Organocatalysts Boronic acid/perfluoropinacolAmbient conditions. organic-chemistry.org
Solid Acid Catalysts H-ZSM-5, Montmorillonite KSFVapor phase or milder conditions. jocpr.com
Other Reagents Tosyl chloride, Thionyl chloride, Phosphorus pentachloride, Cyanuric chloride/ZnCl2Varied, often milder than strong acids. wikipedia.org
Photocatalytic Visible-light-driven Vilsmeier-Haack reagent generationPhotoredox catalysis. researchgate.net

Photoinduced Reactions and Radical Intermediates

Photoinduced reactions of benzaldehyde oximes, including the 4-propoxy derivative, can proceed through different mechanistic pathways involving radical intermediates, leading to the formation of both aldehydes and nitriles. nih.gov The specific pathway is often dependent on the oxidation potential of the oxime. nih.govresearchgate.net

Electron Transfer-Proton Transfer (ET-PT) Sequences

For benzaldehyde oximes with lower oxidation potentials (typically below 2.0 V), the reaction with a photosensitizer like triplet chloranil (B122849) proceeds via an electron transfer (ET) mechanism. nih.govresearchgate.net This initial electron transfer from the oxime to the excited sensitizer (B1316253) forms an oxime radical cation. acs.org Subsequently, a proton transfer (PT) occurs, leading to the formation of an iminoxyl radical. This ET-PT sequence is a key pathway to the formation of the corresponding aldehyde. nih.govacs.org

Hydrogen Atom Transfer (HAT) Pathways

When the oxidation potential of the benzaldehyde oxime is higher (greater than 2.0 V), a direct hydrogen atom transfer (HAT) mechanism becomes more likely. nih.govuhsp.edu In this pathway, the excited sensitizer directly abstracts a hydrogen atom from the oxime. nih.gov Abstraction of the hydroxyl hydrogen leads to the formation of an iminoxyl radical, which is an intermediate in the pathway to the aldehyde product. nih.govacs.org Alternatively, abstraction of the iminyl hydrogen can occur, leading to an iminoyl radical. acs.org

Formation of Iminoxyl and Iminoyl Radicals

The formation of two key radical intermediates, iminoxyl and iminoyl radicals, dictates the product distribution in the photoinduced reactions of benzaldehyde oximes.

Iminoxyl Radicals: These radicals are the primary intermediates leading to the formation of the corresponding aldehyde. nih.govacs.org They can be formed through either the ET-PT sequence for oximes with low oxidation potentials or the HAT pathway (abstraction of the hydroxyl hydrogen) for those with higher oxidation potentials. nih.govacs.org

Iminoyl Radicals: The formation of nitriles is proposed to proceed through iminoyl radical intermediates. nih.govacs.org These radicals are thought to be formed primarily through a direct hydrogen atom abstraction of the iminyl hydrogen by the excited sensitizer. acs.org The presence of electron-accepting substituents on the benzene (B151609) ring of the benzaldehyde oxime tends to favor the formation of the nitrile product. nih.gov

Table 2: Photoinduced Reaction Pathways and Products
Mechanistic PathwayIntermediate RadicalPrimary ProductConditions Favoring Pathway
Electron Transfer-Proton Transfer (ET-PT) Iminoxyl RadicalAldehydeLow oxidation potential of oxime (< 2.0 V). nih.govresearchgate.net
Hydrogen Atom Transfer (HAT) - OH Abstraction Iminoxyl RadicalAldehydeHigh oxidation potential of oxime (> 2.0 V). nih.govacs.org
Hydrogen Atom Transfer (HAT) - CH Abstraction Iminoyl RadicalNitrileDirect hydrogen atom abstraction; favored by electron-accepting substituents. nih.govacs.org

Hydrolysis and Dehydration Reactions of the Oxime Moiety

The oxime group of Benzaldehyde, 4-propoxy-, oxime can undergo hydrolysis to regenerate the parent aldehyde, 4-propoxybenzaldehyde (B1265824). This reaction is a fundamental transformation for oximes and can be catalyzed by acids. wikipedia.org

Dehydration of the oxime represents another significant reaction pathway, leading to the formation of 4-propoxybenzonitrile (B1585320). This elimination of water can be achieved using a variety of dehydrating agents. wikipedia.orggoogle.com Historically, agents such as trichloroacetylchloride-triethylamine, phosgene, and thionyl chloride have been employed for this purpose, though they present challenges due to their hazardous nature and the exothermic character of the reactions. google.com

A notable transformation that aldoximes like this compound can undergo is the Beckmann rearrangement. masterorganicchemistry.com While this reaction typically converts ketoximes into amides, aldoximes can be rearranged to form primary amides, although fragmentation into nitriles is a common competing reaction. masterorganicchemistry.comwikipedia.org The Beckmann rearrangement is catalyzed by acids such as sulfuric acid, polyphosphoric acid, and hydrogen fluoride. wikipedia.org Milder conditions have also been developed, utilizing reagents like cyanuric chloride in combination with a co-catalyst to facilitate the rearrangement. wikipedia.orgorganic-chemistry.orgaudreyli.com The mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the nitrogen, leading to the formation of a nitrilium ion intermediate which is then hydrolyzed to the amide or eliminates a proton to form the nitrile. organic-chemistry.org For aldoximes, the reaction can proceed without stereospecificity in the solution phase. wikipedia.org

Modern methods for the dehydration of aldoximes to nitriles aim to be more efficient and environmentally benign. One such method involves the use of 2,4,6-trichloro wikipedia.orgorganic-chemistry.orgnih.govtriazine in N,N-dimethylformamide at room temperature, which yields nitriles from aldoximes. organic-chemistry.org Another approach utilizes acid salts to catalyze the dehydration, offering a simple and controllable process with high yields. google.com

Table 1: Summary of Hydrolysis and Dehydration Reactions

Reaction Type Reactant Product(s) Reagents/Conditions
Hydrolysis This compound 4-Propoxybenzaldehyde Acid catalysis wikipedia.org
Dehydration This compound 4-Propoxybenzonitrile Dehydrating agents (e.g., thionyl chloride), Acid salts, 2,4,6-trichloro wikipedia.orgorganic-chemistry.orgnih.govtriazine/DMF wikipedia.orggoogle.comorganic-chemistry.org
Beckmann Rearrangement This compound 4-Propoxybenzamide, 4-Propoxybenzonitrile Acid catalysis (e.g., H₂SO₄), Cyanuric chloride/ZnCl₂ masterorganicchemistry.comwikipedia.org

Electrochemical Reactivity and Oxidation Mechanisms

The electrochemical behavior of substituted benzaldehyde oximes, including the 4-propoxy derivative, is characterized by oxidation at the oxime group. Studies on the electrochemical oxidation of substituted benzaldoximes indicate that the initial step involves the oxidation to iminoxy radicals. jlu.edu.cn These radicals can then undergo further chemical coupling. jlu.edu.cn

The oxidation of benzaldehyde oximes can also be induced by photosensitized electron transfer. nih.gov The mechanism of this reaction is dependent on the oxidation potential of the oxime. nih.gov For benzaldehyde oximes with an oxidation potential below approximately 2.0 V, the reaction with a triplet sensitizer, such as chloranil, proceeds via an electron-transfer mechanism. nih.gov This is followed by a proton transfer, forming an iminoxyl radical. nih.gov If the oxidation potential is above 2.0 V, the reaction tends to follow a hydrogen atom transfer (HAT) pathway, which is dependent on the O-H bond strength. nih.gov

The iminoxyl radical is a key intermediate that leads to the formation of the corresponding aldehyde (4-propoxybenzaldehyde). nih.gov Concurrently, the formation of the nitrile (4-propoxybenzonitrile) is proposed to occur from an intermediate iminoyl radical, which can be formed through direct hydrogen atom abstraction or an electron-transfer-proton-transfer sequence. nih.gov The presence of electron-donating substituents, such as the 4-propoxy group, would be expected to lower the oxidation potential, favoring the electron-transfer mechanism.

Table 2: Key Intermediates and Products in the Oxidation of this compound

Reaction Pathway Key Intermediate Final Product
Aldehyde Formation Iminoxyl Radical 4-Propoxybenzaldehyde
Nitrile Formation Iminoyl Radical 4-Propoxybenzonitrile

Spectroscopic and Advanced Characterization of Benzaldehyde, 4 Propoxy , Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of Benzaldehyde (B42025), 4-propoxy-, oxime reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, a characteristic of protons attached to an electron-rich aromatic system. The chemical shifts of these protons are influenced by the electron-donating propoxy group and the electron-withdrawing oxime group.

The protons of the propoxy group exhibit characteristic signals. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) resonate at a different chemical shift than the methylene protons in the middle of the propyl chain (-CH₂-), which in turn are distinct from the terminal methyl protons (-CH₃). The splitting patterns of these signals, governed by spin-spin coupling, provide information about the number of neighboring protons.

A singlet peak is typically observed for the oxime proton (-NOH), and another singlet for the proton attached to the carbon of the C=N bond (CH=NOH). The chemical shifts of these protons are key identifiers for the oxime functionality.

Table 1: ¹H NMR Spectroscopic Data for Benzaldehyde, 4-propoxy-, oxime

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons~7.5 (d)Doublet~8.7
Aromatic Protons~6.9 (d)Doublet~8.7
Oxime Proton (-NOH)~8.1 (s)Singlet-
Methine Proton (CH=N)---
Methylene Protons (-OCH₂-)~3.9 (t)Triplet~6.6
Methylene Protons (-CH₂-)~1.8 (sextet)Sextet~7.2
Methyl Protons (-CH₃)~1.0 (t)Triplet~7.4

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used for analysis. The data presented is a representative example based on analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the C=N oxime group is typically found in the downfield region of the spectrum. The aromatic carbons show a set of signals whose chemical shifts are influenced by the substituents on the ring. The carbon atom attached to the oxygen of the propoxy group (C-O) is shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom.

The carbons of the propoxy group also give rise to characteristic signals in the aliphatic region of the spectrum. The chemical shifts of these carbons (-OCH₂, -CH₂, -CH₃) are distinct and readily assigned.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=N (Oxime)~150
Aromatic C-O~160
Aromatic C-H~129, ~115
Aromatic C-C (ipso)~125
-OCH₂-~70
-CH₂-~22
-CH₃~10

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used for analysis. The data presented is a representative example based on analogous compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" is expected to show characteristic absorption bands.

A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime typically appears in the range of 1620-1690 cm⁻¹. The C-O-C stretching vibrations of the propoxy ether linkage are usually observed in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ region. The presence of these characteristic peaks provides strong evidence for the structure of the compound. researchgate.net

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹)
O-H Stretch (Oxime)~3100-3500 (broad)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch~2850-3000
C=N Stretch (Oxime)~1620-1690
Aromatic C=C Stretch~1450-1600
C-O-C Stretch (Ether)~1000-1250

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in "this compound," which are the parts of the molecule that absorb UV or visible light, are the substituted benzene ring and the C=N double bond of the oxime.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the C=N bond. The presence of the electron-donating propoxy group and the oxime group can cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzaldehyde. For similar compounds like 4-propoxybenzaldehyde (B1265824), absorption maxima are observed. ukm.my The electronic spectrum of 4-methoxybenzaldehyde (B44291) shows absorption maxima which can be used as a reference. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. In the mass spectrum of "this compound," the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₀H₁₃NO₂), which is approximately 179.22 g/mol . epa.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could involve the cleavage of the propoxy group, loss of the hydroxyl group from the oxime, or cleavage of the C-N bond. The fragmentation pattern of related compounds like benzaldehyde can provide insights into the expected fragmentation of the title compound. docbrown.info The McLafferty rearrangement is a known fragmentation pathway for oximes. nih.gov Analysis of the mass-to-charge ratio (m/z) of the resulting fragment ions helps to piece together the structure of the original molecule. The fragmentation of similar compounds such as 4-hydroxy-3-methoxybenzaldehyde can also offer comparative insights. researchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The bond lengths and angles within the "4-isobutoxybenzaldehyde oxime" molecule are within expected ranges, confirming the covalent structure of the compound. sigmaaldrich.com The carbon-oxygen bond distances in the isobutoxy group and the carbon-nitrogen double bond of the oxime are consistent with established values for similar organic molecules. sigmaaldrich.com

Table 1: Representative Crystallographic Data for an Alkoxy-Substituted Benzaldehyde Oxime Analogue

ParameterValue
Empirical FormulaC11H15NO2
Formula Weight193.24
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)13.5152(2)
b (Å)6.19120(10)
c (Å)14.3917(2)
β (°)115.467(2)
Volume (ų)1087.22(3)
Z4
Density (calculated) (g/cm³)1.181

Note: The data presented in this table is for the analogue "4-isobutoxybenzaldehyde oxime" and serves as a representative example. sigmaaldrich.comscbt.com

Thermal Analysis Techniques

Thermal analysis techniques are essential for investigating the physical and chemical changes that a substance undergoes as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for studying phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization. For oxime compounds, DSC can reveal information about isomeric forms, as the E and Z isomers of benzaldehyde oxime have different melting points. merckmillipore.com

For "this compound," a DSC analysis would be expected to show an endothermic peak corresponding to its melting point. The temperature and the area under this peak would provide the melting temperature and the enthalpy of fusion, respectively. Studies on the parent compound, benzaldehyde oxime, indicate that thermal events can be complex, sometimes showing evidence of decomposition following melting. epa.govnist.gov

Table 2: Expected DSC Data for a Substituted Benzaldehyde Oxime

ParameterExpected Observation
Melting Point (T_m)A distinct endothermic peak indicating the transition from solid to liquid.
Enthalpy of Fusion (ΔH_fus)Calculated from the area of the melting peak, quantifying the energy required for melting.
Polymorphic TransitionsPotential for additional endothermic or exothermic peaks if different crystalline forms exist.
DecompositionAn exothermic event at higher temperatures, indicating thermal decomposition.

Note: This table represents typical data expected from a DSC analysis of a compound in this class and is not specific experimental data for "this compound."

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability of a compound and its decomposition profile.

A TGA curve for "this compound" would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant drop in mass would signify the onset of thermal decomposition. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability. The TGA curve can also reveal if the decomposition occurs in single or multiple steps. For related oxime compounds, thermal decomposition can be an energetic process. epa.govnist.gov

Table 3: Expected TGA Data for a Substituted Benzaldehyde Oxime

Temperature RangeExpected Mass ChangeInterpretation
Ambient to ~150 °CNo significant mass lossThe compound is thermally stable in this range.
Above ~150 °CA significant, often rapid, decrease in massOnset of thermal decomposition.
High-Temperature ResidueA certain percentage of residual mass may remainIndicates the formation of non-volatile decomposition products.

Note: This table illustrates the general thermal decomposition behavior expected for a compound of this nature and is not based on specific experimental data for "this compound."

Computational Chemistry and Theoretical Studies on Benzaldehyde, 4 Propoxy , Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of organic molecules like Benzaldehyde (B42025), 4-propoxy-, oxime. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. A popular functional for such studies is B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a robust description of the molecular system. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Benzaldehyde, 4-propoxy-, oxime, this involves finding the minimum energy conformation of the molecule, considering the rotational freedom of the propoxy group and the orientation of the oxime moiety.

Computational studies on analogous compounds, such as 4-hydroxybenzaldehyde (B117250) and 4-methoxy-benzaldehyde oxime, have been performed using DFT methods like B3LYP with the 6-31G(d,p) or 6-311++G(d,p) basis sets to achieve optimized structures. mdpi.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study of 4-hydroxybenzaldehyde, the geometry was optimized to a structure with C1 point group symmetry. mdpi.com Similar calculations for this compound would elucidate the planarity of the benzene (B151609) ring and the preferred orientation of the propoxy and oxime substituents. The conformational analysis of related oximes has also indicated that syn and anti conformations relative to the oxime group are possible, with the anti conformation often being energetically more favorable. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Related Benzaldehyde Derivatives (Theoretical) This table presents data from related molecules to illustrate the type of information obtained from geometry optimization. Data for this compound is not available in the cited literature.

Parameter4-Hydroxybenzaldehyde (DFT/B3LYP/6-31G(d,p)) mdpi.com4-Methoxy-benzaldehyde oxime (DFT/B3LYP/6–311++G(d,p)) researchgate.net
C=N Bond Length (Å)N/A~1.28
N-O Bond Length (Å)N/A~1.40
C-O (ether) Bond Length (Å)N/A~1.36
C-C (ring) Bond Length (Å)~1.39 - 1.41~1.39 - 1.41

Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MESP)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. irjweb.com

For example, a DFT study on 4-hydroxybenzaldehyde calculated a HOMO-LUMO energy gap of approximately 5.01 eV. mdpi.com Another study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime reported a HOMO-LUMO gap of 3.76 eV, indicating that the presence of the oxime and other substituents can significantly influence this value. malayajournal.org These studies show that the HOMO is often localized on the more electron-rich parts of the molecule (like the phenyl ring and oxygen atoms), while the LUMO is situated on the electron-accepting regions. malayajournal.orgacadpubl.eu

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution in a molecule. acadpubl.eu It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) sites. mdpi.com In studies of similar molecules like 4-hydroxybenzaldehyde, the MESP analysis reveals that the most negative potential is located around the oxygen atoms of the carbonyl (or oxime) and hydroxyl groups, indicating these are sites for electrophilic attack. mdpi.comresearchgate.net Conversely, the hydrogen atoms, particularly the hydroxyl proton of the oxime group, are the most electropositive regions, susceptible to nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for Related Oximes (Theoretical) This table presents data from a related molecule to illustrate the type of information obtained from electronic structure calculations. Data for this compound is not available in the cited literature.

Parameter2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime (DFT/B3LYP/6-311++G(d,p)) malayajournal.org
HOMO Energy (eV)-6.2695
LUMO Energy (eV)-2.5094
HOMO-LUMO Gap (eV)3.7601

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed by optimizing the geometry and then using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The predicted shifts for this compound would be compared to experimental data for validation. For instance, experimental ¹H NMR data for the precursor, 4-propoxybenzaldehyde (B1265824), shows characteristic signals for the aldehyde proton, the aromatic protons, and the propoxy group protons. chemicalbook.com Computational predictions for the oxime derivative would show how the conversion of the aldehyde to the oxime group influences the chemical shifts of nearby protons, particularly the proton on the imine carbon and the aromatic protons.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.gov This method provides information about the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths, which correspond to the intensity of the absorption bands. mdpi.com For example, TD-DFT calculations on 4-hydroxybenzaldehyde predicted absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com These absorptions typically correspond to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. A similar approach for this compound would predict its UV-Vis spectrum, which could then be correlated with experimental measurements.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, an important reaction to model would be the E/Z isomerization around the C=N double bond.

This process involves the rotation around the C=N bond, which passes through a high-energy transition state. By mapping the potential energy surface for this rotation, the energy barrier for interconversion can be calculated. Computational studies on other oximes have successfully modeled this isomerization. nih.gov These studies involve locating the transition state structure and confirming it has a single imaginary frequency corresponding to the rotational motion. The calculated activation energy provides insight into the rate of isomerization and the relative stability of the isomers at different temperatures.

Stereochemical Analysis of E/Z Isomers

The C=N double bond in this compound gives rise to two geometric isomers, designated as E (entgegen) and Z (zusammen). The relative orientation of the hydroxyl group of the oxime and the benzene ring defines these isomers.

Computational methods are crucial for analyzing the stereochemistry of these isomers. By performing separate geometry optimizations for the E and Z isomers, their relative energies can be determined, predicting which isomer is more stable. nih.gov For many benzaldehyde oximes, the E isomer is found to be thermodynamically more stable. wikipedia.org

Furthermore, predicted NMR chemical shifts can help in the experimental assignment of the isomers. For example, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify which protons are close in space. A NOESY correlation between the oxime's OH proton and the ortho-protons of the benzene ring would be expected for one isomer but not the other, allowing for unambiguous structural assignment. nih.gov Computational modeling of these isomers provides the structural and energetic foundation for interpreting such experimental results. uv.mx

Applications of Benzaldehyde, 4 Propoxy , Oxime in Materials Science and Engineering

Liquid Crystalline Materials Development

The investigation into Benzaldehyde (B42025), 4-propoxy-, oxime derivatives has revealed their significant potential in the development of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal.

Synthesis of Mesogenic Benzaldehyde, 4-propoxy-, oxime Derivatives

The synthesis of mesogenic, or liquid crystal-forming, derivatives of this compound often involves the reaction of 4-propoxy-benzaldehyde with hydroxylamine (B1172632) to form the oxime. This core structure can then be further modified. A common synthetic route involves the substitution reaction of 4-hydroxy-benzaldehyde derivatives with various alkyl or acyl halides to introduce different side chains, followed by the oximation step. For instance, new 4-phenacyloxy benzaldehyde derivatives have been synthesized through the substitution reaction of 4-hydroxy-benzaldehyde derivatives and phenacyl bromide derivatives. researchgate.net The specific nature of these side chains plays a crucial role in determining the liquid crystalline properties of the final compound.

Investigation of Mesomorphic Phases and Transition Behavior

The mesomorphic, or liquid crystalline, phases and the transitions between these phases are critical characteristics of these materials. The phase behavior of such mesogenic compounds is highly dependent on their molecular geometry. For disklike mesogens, the length-to-width ratio of the particles significantly influences the types of phases observed, which can include nematic and columnar phases in addition to isotropic and solid phases. aps.org The transition temperatures between these phases are typically determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The specific arrangement of molecules in these phases gives rise to their unique optical and physical properties.

Utilization in Gas Chromatography Stationary Phases for Isomer Separation

The distinct chemical properties of this compound and its derivatives make them suitable for use as stationary phases in gas chromatography (GC). libretexts.org The polarity of the stationary phase is a critical factor in achieving separation, and the ability to modify the substituents on the benzaldehyde oxime core allows for the tuning of this polarity. libretexts.org This tailored selectivity is particularly useful for the separation of isomers, which are molecules with the same chemical formula but different structural arrangements. A stationary phase's effectiveness depends on its thermal stability, low volatility, and its specific interactions with the solutes. libretexts.org

Organic Electronics and Optoelectronic Applications

Research into oxime-based materials, including derivatives of this compound, has indicated their potential for use in organic electronics and optoelectronics.

Role in Organic Light-Emitting Diodes (OLEDs) and Related Devices

In the realm of organic light-emitting diodes (OLEDs), the development of high-performance organic materials is crucial for achieving high efficiency and long lifetimes. rsc.org While specific studies on the direct application of this compound in commercial OLEDs are not widely documented, the broader class of oxime and benzaldehyde derivatives is explored for their electronic properties. The functionalization of host materials in OLEDs can significantly impact charge balance and device performance. researchgate.net The synthesis of various hole-transporting, electron-transporting, and host materials has led to OLEDs with remarkable operating characteristics. rsc.org

Charge Transport and Emissive Properties of Oxime-Based Materials

The charge transport properties of organic materials are fundamental to their performance in electronic devices. beilstein-journals.org In OLEDs, charge carriers are injected from the electrodes, and their movement through the organic layers is critical for light emission. beilstein-journals.org The study of charge transport in organic solids involves understanding the effects of molecular structure, packing, and electric fields on charge mobility. rsc.orgqucosa.de The mechanism of charge transport can be influenced by factors such as the oxidation potential of the molecules. nih.gov For instance, substituted benzaldehyde oximes with low oxidation potentials can participate in electron-transfer processes, which is a key step in the operation of many organic electronic devices. nih.gov The emissive properties are also tied to the molecular structure, with modifications to the chemical design allowing for control over the emission characteristics.

Chemical Sensors and Detection Systems

The structural features of this compound, particularly the oxime group, make it a candidate for the development of chemosensors. The nitrogen and oxygen atoms of the oxime moiety can act as binding sites for various analytes, and the aromatic ring with its propoxy group can be part of a larger chromophoric or fluorophoric system.

Design and Synthesis of Chemosensors for Specific Analytes

The design of chemosensors based on benzaldehyde oxime derivatives often involves integrating the oxime functionality into a larger molecular framework that exhibits changes in its physical properties upon analyte binding. While direct research on this compound as a chemosensor is limited, studies on analogous compounds provide a blueprint for its potential design and synthesis. For instance, a di-oxime based on a 2-hydroxy-5-methyl-benzene-1,3-dicarboxaldehyde has been developed as a turn-on fluorescent probe for arsenate and arsenite ions in a purely aqueous medium. rsc.org This suggests that the oxime group is an effective recognition site for specific anions.

Similarly, a fluorescent probe based on a benzaldehyde–indole fused chromophore has been designed to detect cyanide and hypochlorite (B82951). rsc.org The synthesis of such sensors typically involves the condensation of a substituted benzaldehyde with hydroxylamine to form the oxime, which is then incorporated into a larger signaling unit. ias.ac.in It is conceivable that this compound could be synthesized from 4-propoxybenzaldehyde (B1265824) and hydroxylamine hydrochloride and subsequently functionalized to create a chemosensor for specific analytes. ias.ac.innist.gov The propoxy group, being an electron-donating group, could influence the electronic properties of the sensor and, consequently, its selectivity and sensitivity.

Fluorescence-Based Sensing Mechanisms and Selectivity

Fluorescence-based sensing is a powerful tool in chemical detection due to its high sensitivity. Oxime-containing compounds have been successfully employed in the design of fluorescent probes. A notable example is a ratiometric fluorescent probe based on an ortho-position oxime functionalized perylene (B46583) diimide, which was developed for the highly sensitive detection of hypochlorous acid (HClO) and hypochlorite (ClO⁻). nih.gov The sensing mechanism of such probes often relies on a reaction between the analyte and the oxime group, which leads to a change in the fluorescence properties of the molecule. nih.gov

For instance, the reaction can trigger a "turn-on" fluorescence response. Amino derivatives of fluorophores like boron dipyrromethene (BDP) and xanthene are initially non-fluorescent but become highly fluorescent upon forming an imine with an aldehyde. mdpi.com While this is an example of detecting aldehydes, the underlying principle of modulating fluorescence through a chemical reaction involving a functional group is relevant. In the case of an oxime-based sensor, the analyte could interact with the oxime, leading to a change in the electronic structure of the fluorophore and a corresponding change in its emission. The selectivity of the sensor would be determined by the specific reactivity of the oxime group with the target analyte. For example, the aforementioned di-oxime probe showed high selectivity for arsenate and arsenite ions over other common ions. rsc.org

Coordination Chemistry and Ligand Design

The oxime group is an excellent ligand for a wide range of metal ions, making benzaldehyde oxime and its derivatives valuable components in coordination chemistry.

Development of Oxime-Based Ligands for Metal Complexes

Oximes can coordinate to metal ions through the nitrogen atom, the oxygen atom, or both, acting as monodentate or bidentate ligands. This versatility allows for the formation of a variety of metal complexes with different geometries and properties. at.ua The coordination of an oxime to a metal center can significantly alter its reactivity. at.ua For example, N-coordination of oximes to a platinum(II) center dramatically decreases the pKa of the oxime's hydroxyl group, facilitating the formation of oximato species. at.ua

Substituted benzaldehyde oximes have been used to create metal complexes with specific properties. For instance, a new substituted salicylaldoxime (B1680748) ligand containing an azo group was synthesized and used to prepare mononuclear complexes with various metals. researchgate.net While specific research on this compound as a ligand is not widely available, its synthesis from 4-propoxybenzaldehyde would provide a ligand with an electron-donating propoxy group. This group could influence the electron density on the oxime moiety, thereby affecting the stability and electronic properties of the resulting metal complexes.

Catalytic Applications of Metal-Oxime Complexes

Metal complexes containing oxime ligands have shown significant catalytic activity in various organic transformations. researchgate.net Palladium(II) complexes with a phosphino-oxime ligand, for example, have been successfully used as catalysts for the rearrangement of aldoximes to primary amides and their dehydration to nitriles. rsc.org In these reactions, the palladium complex acts as a precursor to palladium nanoparticles, which are the active catalytic species. rsc.org

The catalytic activity of such complexes is often dependent on the nature of the ligands. The electronic and steric properties of the substituents on the benzaldehyde oxime can tune the reactivity of the metal center. The propoxy group in this compound, being an electron-donating group, could enhance the electron density at the metal center in its complexes, potentially influencing their catalytic performance in reactions such as cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, and the development of efficient catalysts is an active area of research. youtube.com

Catalyst SystemReaction CatalyzedSolventOutcome
[PdCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}]Rearrangement of aldoximesWaterPrimary amides
[PdCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}]Dehydration of aldoximesAcetonitrileNitriles

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the oxime functional group. Oximes are stable, crystalline compounds that can be readily prepared from the corresponding aldehydes. ias.ac.inncert.nic.in

The oxime group can be converted into a variety of other functional groups. For instance, benzaldehyde oxime can undergo a Beckmann rearrangement to form benzamide, be dehydrated to yield benzonitrile, or be hydrolyzed back to benzaldehyde. wikipedia.org It can also react with N-chlorosuccinimide to form benzohydroximoyl chloride. wikipedia.org These transformations highlight the potential of this compound as a precursor for a range of substituted aromatic compounds.

The synthesis of oximes from aldehydes is a well-established reaction, often proceeding with high yields under mild conditions. ias.ac.inorientjchem.org For example, a variety of aryl aldehydes have been converted to their respective oximes in high yields using hydroxylamine hydrochloride in a mineral water/methanol (B129727) solvent system at room temperature. ias.ac.in The presence of an electron-donating group, such as a propoxy group, on the aromatic ring can influence the reaction rate and yield. ias.ac.in

The precursor to this compound is 4-propoxybenzaldehyde. nist.gov This aldehyde itself is a useful building block in organic synthesis. nist.govchemicalbook.comchemspider.com The subsequent conversion to the oxime provides a gateway to further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

PrecursorReagentsProduct
4-PropoxybenzaldehydeHydroxylamine hydrochlorideThis compound
Benzaldehyde oxime- (Beckmann rearrangement)Benzamide
Benzaldehyde oxime- (Dehydration)Benzonitrile
Benzaldehyde oximeN-chlorosuccinimide, DMFBenzohydroximoyl chloride

Precursor for Heterocyclic Compounds

The oxime and the aromatic nitrile derived from this compound are instrumental in constructing various nitrogen-containing heterocyclic rings, which are foundational structures in many advanced materials.

A primary transformation of this compound is its dehydration to form 4-propoxybenzonitrile (B1585320). A patented method for this conversion involves treating the oxime with diphenylphosphoryl azide (B81097) (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in chloroform (B151607) at room temperature. This reaction proceeds efficiently, yielding the desired nitrile in approximately 80.7% yield after 30 minutes. nih.gov This nitrile is a stable and versatile intermediate for the synthesis of various heterocyclic systems.

Table 1: Synthesis of 4-propoxybenzonitrile from this compound nih.gov

Reactant 1Reactant 2ReagentSolventTemperature (°C)Time (min)Yield (%)
This compoundDiphenylphosphoryl azide (DPPA)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Chloroform253080.7

The resulting 4-propoxybenzonitrile can be utilized in the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles, pyrimidines, triazoles, and tetrazoles, which are integral to the development of new materials.

1,2,4-Oxadiazoles: These heterocycles can be synthesized from the corresponding amidoxime (B1450833), which is formed from the nitrile. A general and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a nitrile in the presence of a p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) catalyst. organic-chemistry.org While a specific example using 4-propoxybenzamidoxime is not detailed in the provided literature, the synthesis of (E)-3-phenyl-5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazole from benzamidoxime (B57231) and a vinyl chloride highlights a viable synthetic route. nih.gov The structural similarity of the 4-methoxy and 4-propoxy groups suggests that this methodology is applicable for creating 1,2,4-oxadiazoles with the desired propoxy functionality.

Pyrimidines: The synthesis of 2,4-diaminopyrimidines, a class of compounds with significant biological and material applications, often starts from precursors like 2,4-diamino-6-chloropyrimidine. nih.gov While a direct synthesis from 4-propoxybenzonitrile is not explicitly described, the nitrile group can be a precursor to amidine functionalities, which are key intermediates in pyrimidine (B1678525) synthesis. General methods for pyrimidine synthesis involve the condensation of such intermediates with various reagents. nih.govmedwinpublishers.com

Triazoles and Tetrazoles: The nitrile group of 4-propoxybenzonitrile is a direct precursor for the synthesis of triazoles and tetrazoles. For instance, 1,2,4-triazoles can be synthesized through the reaction of nitriles with hydrazides. frontiersin.org Tetrazoles are commonly formed by the [2+3] cycloaddition of an azide to a nitrile. researchgate.net The synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide is a well-established method. researchgate.net These general synthetic pathways provide a clear route to incorporate the 4-propoxyphenyl moiety into these important heterocyclic systems.

Substrate for Carbon-Carbon Bond Forming Reactions

The oxime functionality of this compound, particularly when derivatized to an oxime ether, can act as a directing group in carbon-carbon bond-forming reactions. This directing ability facilitates the selective functionalization of the aromatic ring, enabling the synthesis of complex molecular architectures.

One notable example of such a reaction is the palladium-catalyzed ortho-acylation of O-methyl ketoximes. nih.gov In this type of reaction, the oxime ether group directs the palladium catalyst to the ortho C-H bond of the aromatic ring, allowing for the introduction of an acyl group. nih.gov This methodology, while demonstrated on an acetophenone (B1666503) oxime ether, provides a strong indication that O-alkyl ethers of this compound could similarly be used as substrates for ortho-selective C-C bond formation. Such reactions are valuable for creating more complex and functionalized aromatic compounds that can be used as building blocks for advanced materials.

The ability to selectively introduce new carbon-carbon bonds opens up possibilities for synthesizing novel polymers, liquid crystals, and other functional materials with precisely controlled structures and properties. The propoxy group can further influence the material's properties, for instance, by enhancing solubility in organic solvents or by contributing to specific intermolecular interactions.

Structure Property Relationship Studies of Benzaldehyde, 4 Propoxy , Oxime

Impact of the Propoxy Group on Electronic and Steric Properties

The 4-propoxy group, an alkoxy substituent, significantly influences the electronic and steric characteristics of the benzaldehyde (B42025) oxime core.

Electronic Effects: The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This makes the propoxy group an electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic push affects the reactivity of the molecule and the properties of the oxime group. Studies on para-substituted benzaldehyde derivatives show that electron-donating groups influence molecular interactions and conformational changes in biological systems like human serum albumin. nih.gov The interaction forces for the binding of such derivatives are primarily hydrogen bonding and hydrophobic interactions. nih.gov

Steric Effects: The propoxy group (–O–CH₂CH₂CH₃) introduces steric bulk at the para-position of the benzene ring. While para substituents generally have a minimal effect on the O-H bond dissociation energies (BDEs) of benzaldoximes, bulky alkyl groups can decrease these BDEs. researchgate.net This is attributed to the relief of steric strain as the O-H bond breaks. researchgate.net The concept of steric effects being dependent on the specific molecular environment is well-established, meaning the impact of the propoxy group is context-specific to the reaction it is undergoing. rsc.org In reactions involving the oxime, the size of the propoxy group can influence the approach of reagents and the stability of transition states.

Influence of Stereoisomerism (E/Z) on Chemical Reactivity and Material Performance

The carbon-nitrogen double bond (C=N) of the oxime group in Benzaldehyde, 4-propoxy-, oxime is rigid, leading to the existence of two geometric isomers: (E) and (Z). In these isomers, the hydroxyl (-OH) group is oriented either trans (E) or cis (Z) to the benzene ring. This stereoisomerism is a critical determinant of the molecule's physical properties and reactivity.

For the parent compound, benzaldehyde oxime, the (E) and (Z) isomers have distinctly different melting points, demonstrating the impact of stereochemistry on physical properties. wikipedia.org The selective synthesis of either the (E) or (Z) isomer is often a key objective, as temperature changes and catalysts can promote interconversion between the two forms. researchgate.nettsijournals.com

Research on isomeric oxime O-ethers used as anticholinergic agents reveals significant differences in biological potency based on stereoisomerism. nih.gov In a series of compounds derived from aromatic aldehydes, the isomer where the aryl substituent is in the (E) configuration relative to the ether substituent consistently demonstrates higher potency. nih.gov This highlights that the spatial arrangement of the substituents around the C=N bond directly affects the molecule's ability to interact with biological targets.

Table 1: Comparison of Properties of (E) and (Z) Isomers of Benzaldehyde Oxime wikipedia.org
IsomerMelting Point (°C)Key Structural Feature
(E)-Benzaldehyde oxime133Hydroxyl group is trans to the phenyl group
(Z)-Benzaldehyde oxime33Hydroxyl group is cis to the phenyl group

Correlation of Molecular Structure with Mesophase Behavior in Liquid Crystals

Molecules like this compound are foundational units for designing liquid crystalline materials. The mesophase behavior—the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable—is highly dependent on molecular structure.

Studies on homologous series of compounds where the alkoxy chain length is varied demonstrate a clear correlation with mesomorphic properties:

Chain Length: The length of the n-alkoxy chain is a determining factor. Very short chains may not provide sufficient anisotropy for mesophase formation. researchgate.net As the chain length increases, different phases can emerge. For example, in one series of Schiff-base esters, shorter chains (n=1-3) resulted in purely nematic phases, intermediate chains (n=4-7) showed both nematic and smectic phases, and longer chains (n=8-10) were purely smectogenic. researchgate.net

Thermal Stability: The thermal stability of the mesophases often changes with the alkoxy chain length. In some series, stability decreases as the chain gets longer. mdpi.com The transition temperatures between crystalline, mesophase, and isotropic liquid states can show a "zig-zag" or odd-even effect as the number of carbons in the alkoxy chain alternates.

Molecular Interactions: The formation of stable mesophases relies on maintaining molecular linearity and strong intermolecular interactions. The Schiff base (-CH=N-) linkage, similar to the oxime group, is often used to create a rigid core structure that facilitates this ordering. researchgate.net

Table 2: Influence of Terminal Alkoxy Chain Length (n) on Mesophase Behavior in a Representative Schiff-Base Ester Series (DC9An) researchgate.net
n (in -OCnH2n+1)Observed MesophasesGeneral Trend
1-3NematicLower members are purely nematogenic
4-7Nematic, Smectic A, Smectic CIntermediate members show multiple phases
8-10Smectic A, Smectic CHigher members are purely smectogenic

Substituent Effects on Electrochemical Oxidation Potentials

The electrochemical properties of this compound are strongly influenced by the electron-donating nature of the 4-propoxy substituent. The oxidation potential is a measure of the ease with which a molecule can lose an electron.

In related systems like substituted benzylamines, the oxidation potentials show a strong correlation with Hammett's substituent constants. ias.ac.in Electron-donating groups, such as propoxy, decrease the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups make oxidation more difficult. ias.ac.in

For substituted benzaldehyde oximes, the oxidation potential is a critical parameter in determining reaction pathways under photoinduced electron-transfer conditions. researchgate.netnih.gov A key finding is that the reaction mechanism can switch depending on the oxidation potential of the oxime:

Oxidation Potential < 2.0 V: For oximes with low oxidation potentials, the reaction with a sensitizer (B1316253) like triplet chloranil (B122849) proceeds via an electron-transfer mechanism. nih.gov

Oxidation Potential > 2.0 V: For oximes with higher oxidation potentials, the quenching rates become independent of the substituent, and the mechanism shifts to a hydrogen atom transfer (HAT) pathway. researchgate.netnih.gov

The electron-donating 4-propoxy group would be expected to lower the oxidation potential of the benzaldehyde oxime, likely placing it in the category that reacts via an electron-transfer mechanism.

Table 3: Effect of para-Substituents on Reaction Mechanisms of Benzaldehyde Oximes researchgate.netnih.gov
para-Substituent TypeEffect on Oxidation PotentialExpected Oxidation Potential RangePredominant Reaction Mechanism
Strong Electron-Donating (e.g., -O-Propyl)Lowers Potential (Easier to Oxidize)&lt; 2.0 VElectron Transfer-Proton Transfer (ET-PT)
Unsubstituted (-H)IntermediateAround 2.0 VMixed or borderline behavior
Electron-Withdrawing (e.g., -CN, -NO2)Raises Potential (Harder to Oxidize)&gt; 2.0 VHydrogen Atom Transfer (HAT)

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Benzaldehyde, 4-propoxy-, oxime, and how can its structural identity be confirmed?

  • Methodology :

  • Synthesis : Adapt protocols from analogous oxime syntheses. For example, react 4-propoxybenzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., THF or ethanol) under reflux, as demonstrated in benzophenone oxime synthesis .
  • Purification : Use column chromatography (hexane/EtOAc gradients) to isolate the product .
  • Structural Confirmation : Employ NMR spectroscopy (¹H/¹³C) to verify the oxime’s imine (C=N-OH) group and substituent positions. UV/Vis spectroscopy can corroborate π→π* transitions in the aromatic/oxime moieties . Mass spectrometry (exact mass: ~207.136 g/mol) validates molecular formula .

Q. How can thermodynamic properties (e.g., melting point, logP) of this compound be experimentally determined?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube method, comparing results to computational predictions (e.g., Joback method for critical temperatures) .
  • logP (Octanol/Water Partition Coefficient) : Perform shake-flask experiments with octanol/water phases, validated via HPLC or UV spectroscopy. Cross-reference with computational tools like Crippen fragmentation or XlogP3 .
  • Boiling Point : Use a micro boiling-point apparatus under controlled pressure, referencing NIST Webbook data for similar oximes .

Q. What spectroscopic techniques are optimal for characterizing the stereochemistry (E/Z isomerism) of this oxime?

  • Methodology :

  • NMR : ¹H NMR chemical shifts and coupling constants (e.g., imine proton at δ ~8-10 ppm) distinguish E/Z isomers. NOESY can confirm spatial proximity of substituents .
  • IR Spectroscopy : Analyze O-H (3200–3600 cm⁻¹) and C=N (1630–1690 cm⁻¹) stretches to infer hydrogen bonding and conjugation effects .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-propoxy group influence the reactivity of this oxime in nucleophilic acyl substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with acyl chlorides (e.g., benzoyl chloride) under varying conditions (solvent polarity, base strength). Monitor intermediates via in situ FTIR or LC-MS .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze transition-state energies and substituent effects on electron density at the imine nitrogen .

Q. What strategies resolve discrepancies in reported thermodynamic data (e.g., logP, critical temperatures) for substituted benzaldehyde oximes?

  • Methodology :

  • Data Validation : Cross-check experimental results (e.g., DSC for melting points) against multiple computational models (McGowan, Joback) and databases (NIST Webbook) .
  • Error Analysis : Identify systematic biases (e.g., solvent impurities in logP measurements) and recalibrate protocols using reference compounds with known properties .

Q. How does the 4-propoxy substituent affect the compound’s stability under acidic/basic conditions or oxidative environments?

  • Methodology :

  • Stability Assays : Incubate the oxime in buffered solutions (pH 1–13) and analyze degradation products via HPLC or GC-MS. Monitor hydrolysis of the oxime to the parent aldehyde .
  • Oxidative Resistance : Expose the compound to H₂O₂ or UV light and track decomposition using TLC or spectroscopic methods .

Q. Can copper-catalyzed skeletal rearrangements (e.g., β-lactam formation) be applied to this oxime, and what mechanistic insights arise?

  • Methodology :

  • Reaction Optimization : Screen Cu(I)/Cu(II) catalysts in aprotic solvents (e.g., THF) and analyze products via X-ray crystallography or 2D NMR .
  • Mechanistic Probes : Use isotopic labeling (¹⁵N-oxime) or radical traps to identify intermediates. Compare kinetic isotope effects (KIE) to distinguish stepwise vs. concerted pathways .

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